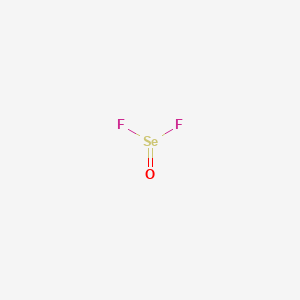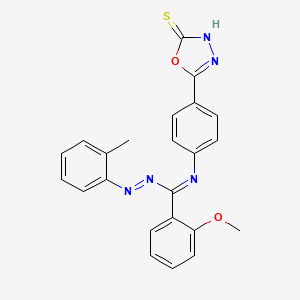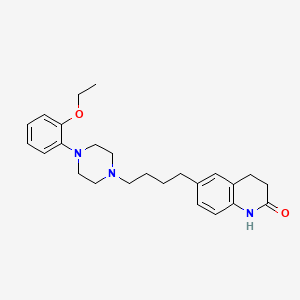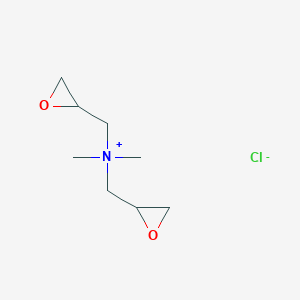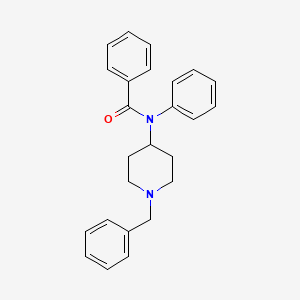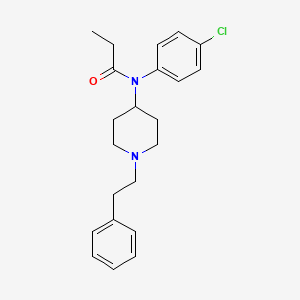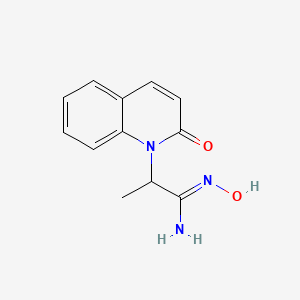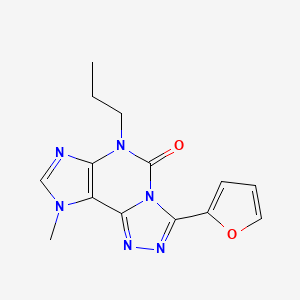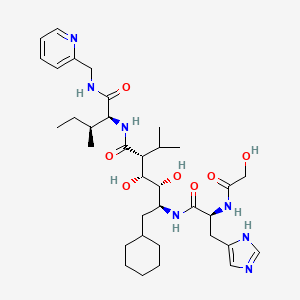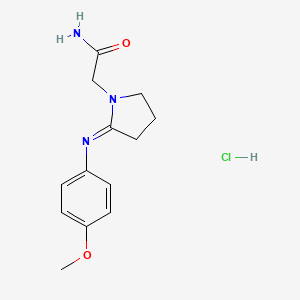
2-((4-Methoxyphenyl)imino)-1-pyrrolidineacetamide monohydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((4-Methoxyphenyl)imino)-1-pyrrolidineacetamide monohydrochloride is a chemical compound that has garnered interest in various fields of scientific research. This compound features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, and an imine group attached to a methoxyphenyl moiety. The presence of these functional groups imparts unique chemical properties to the compound, making it valuable for various applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-Methoxyphenyl)imino)-1-pyrrolidineacetamide monohydrochloride typically involves the reaction of 4-methoxyaniline with pyrrolidine-2-carboxylic acid under specific conditions. The reaction is often carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the imine bond. The resulting product is then treated with hydrochloric acid to obtain the monohydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
化学反応の分析
Types of Reactions
2-((4-Methoxyphenyl)imino)-1-pyrrolidineacetamide monohydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The imine group can undergo nucleophilic substitution reactions with reagents such as Grignard reagents or organolithium compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Grignard reagents in anhydrous ether or organolithium compounds in tetrahydrofuran.
Major Products Formed
Oxidation: The major product is often a carboxylic acid derivative.
Reduction: The major product is typically an amine derivative.
Substitution: The major products are various substituted derivatives depending on the nucleophile used.
科学的研究の応用
2-((4-Methoxyphenyl)imino)-1-pyrrolidineacetamide monohydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
作用機序
The mechanism of action of 2-((4-Methoxyphenyl)imino)-1-pyrrolidineacetamide monohydrochloride involves its interaction with specific molecular targets. The imine group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. Additionally, the compound may interact with cellular pathways involved in cell proliferation and apoptosis, contributing to its potential therapeutic effects.
類似化合物との比較
Similar Compounds
- 2-((4-Methoxyphenyl)imino)-1-pyrrolidineacetamide
- 2-((4-Methoxyphenyl)imino)-1-pyrrolidineethanol
- 2-((4-Methoxyphenyl)imino)-1-pyrrolidinepropanoic acid
Uniqueness
2-((4-Methoxyphenyl)imino)-1-pyrrolidineacetamide monohydrochloride is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. The presence of the monohydrochloride salt form enhances its solubility and stability, making it more suitable for various applications compared to its analogs.
特性
CAS番号 |
91417-85-5 |
|---|---|
分子式 |
C13H18ClN3O2 |
分子量 |
283.75 g/mol |
IUPAC名 |
2-[2-(4-methoxyphenyl)iminopyrrolidin-1-yl]acetamide;hydrochloride |
InChI |
InChI=1S/C13H17N3O2.ClH/c1-18-11-6-4-10(5-7-11)15-13-3-2-8-16(13)9-12(14)17;/h4-7H,2-3,8-9H2,1H3,(H2,14,17);1H |
InChIキー |
FSXBVHUIKQPFGL-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)N=C2CCCN2CC(=O)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



